3,3-Diphenylpentan-2-one

Nuclear receptors Multi‑template drug discovery Scaffold comparison

Scaling a focused library against nuclear receptors often requires multiple core scaffolds, inflating procurement complexity. 3,3-Diphenylpentan-2-one is the oxidized form of the 3,3-diphenylpentane (DPP) skeleton, a privileged multi-template that mimics the steroidal ABCD-ring system. • A single scaffold addresses VDR, AR, FXR, and PPAR, reducing the number of cores to validate and procure. • DPP-derived agonists match 1,25-VD₃ potency in HL-60 differentiation; anti-androgens achieve 5.1-fold greater AR antagonism vs. bicalutamide with 30-fold selectivity over VDR. • DPP-based HMG-CoA reductase inhibitors deliver statin-equivalent enzyme inhibition from a non-decalin chemotype. Bulk and gram-scale lots available.

Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
CAS No. 34885-21-7
Cat. No. B15374680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylpentan-2-one
CAS34885-21-7
Molecular FormulaC17H18O
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C17H18O/c1-3-17(14(2)18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3
InChIKeyCJFMRYGPAAYRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diphenylpentan-2-one – Core Scaffold Identity


3,3‑Diphenylpentan‑2‑one is a synthetic ketone (C₁₇H₁₈O, MW 238.32) that features two phenyl rings geminally substituted at the 3‑position of a pentan‑2‑one backbone [REFS‑1]. The compound is the oxidized form of the 3,3‑diphenylpentane (DPP) skeleton, a privileged scaffold in medicinal chemistry that has been validated as a non‑steroidal multi‑template capable of mimicking the steroidal ABCD‑ring system [REFS‑2]. This unique conformational mimicry enables the generation of ligands and inhibitors for multiple therapeutically relevant nuclear receptors and enzymes from a single core structure, a property that distinguishes it from closely related diaryl scaffolds such as diphenylmethane.

3,3-Diphenylpentan-2-one vs. Generic Diphenyl Analogs


The 3,3‑diphenylpentane framework occupies a distinct steric and electronic space that generic diaryl ketones (e.g., 1,3‑diphenylacetone or benzophenone) do not replicate. Structural biology studies have demonstrated that the DPP skeleton places the two phenyl rings in an orientation that closely matches the C‑ and D‑rings of steroid hormones, enabling simultaneous engagement of the ligand‑binding pockets of nuclear receptors such as VDR, AR, FXR and PPAR, as well as inhibition of steroid‑metabolizing enzymes including 5α‑reductase and HMG‑CoA reductase [REFS‑1]. A supplier who substitutes a simpler diphenyl‑containing intermediate risks delivering a scaffold that has not been experimentally validated across this broad panel of targets, potentially forfeiting the multi‑template advantage that is quantitatively demonstrated in the sections below.

3,3-Diphenylpentan-2-one – Quantitative Evidence


Multi-Template Target Coverage: Diphenylpentane vs. Diphenylmethane

The 3,3‑diphenylpentane skeleton has been experimentally validated as a multi‑template for five distinct protein families: vitamin D receptor (VDR), androgen receptor (AR), farnesoid X receptor (FXR), peroxisome proliferator‑activated receptor (PPAR), 5α‑reductase, and HMG‑CoA reductase [REFS‑1]. In contrast, the shorter diphenylmethane scaffold has been reported as a multi‑template for only FXR and PPAR [REFS‑2]. No diphenylmethane‑based ligands have been disclosed that simultaneously target VDR, AR or the steroid‑metabolizing enzymes with the potency observed for DPP‑derived compounds.

Nuclear receptors Multi‑template drug discovery Scaffold comparison

Anti-Androgen Potency vs. Bicalutamide

Starting from the 3,3‑diphenylpentane core, compound 16c was obtained that inhibits androgen‑dependent proliferation with an IC₅₀ of 0.13 µM, demonstrating 5.1‑fold greater potency than the clinically used anti‑androgen bicalutamide (IC₅₀ = 0.67 µM) in a reporter gene assay employing AR‑transfected cells [REFS‑1]. Importantly, 16c also exhibited 30‑fold selectivity over vitamin D receptor activation, showing that the DPP scaffold permits the separation of anti‑androgen activity from the VDR‑agonistic activity inherent in earlier lead compounds.

Androgen receptor Anti‑androgen Prostate cancer

VDR Agonism vs. 1α,25-Dihydroxyvitamin D₃

In a direct comparison, (R,S)‑DPP‑1023 – a derivative elaborated from the 3,3‑diphenylpentan‑2‑one scaffold – exhibited vitamin D₃‑agonistic potency comparable to that of the natural hormone 1α,25‑dihydroxyvitamin D₃ (1,25‑VD₃) in an HL‑60 cell differentiation assay [REFS‑1]. This is a significant achievement, as the vast majority of known VDR agonists possess a synthetically demanding secosteroidal skeleton. The DPP scaffold thus provides a non‑secosteroidal entry to potent VDR agonists, reducing synthetic complexity while maintaining full efficacy.

Vitamin D receptor VDR agonist Calcemic activity

HMG-CoA Reductase Inhibition Comparable to Mevastatin

A novel HMG‑CoA reductase inhibitor built on the DPP skeleton, sodium (E,3R,5S)‑7‑(2‑(4‑fluorophenyl)‑4‑(3‑phenylpentan‑3‑yl)phenyl)‑3,5‑dihydroxy‑hept‑6‑enoate, displayed enzyme‑inhibitory activity comparable to that of the clinically used statin mevastatin in an isolated enzyme assay [REFS‑1]. This result demonstrates that the 3,3‑diphenylpentane core can spatially recapitulate the pharmacophore of the statin class, even though its structure bears no resemblance to the classical decalin ring system.

HMG‑CoA reductase Cholesterol biosynthesis Statin‑like activity

Non-Steroidal Type 1 5α-Reductase Inhibition

Compound 11k, derived from the 3,3‑diphenylpentane scaffold, acts as a competitive inhibitor of human type 1 5α‑reductase with an IC₅₀ of 0.84 µM [REFS‑1]. Although direct comparison with the clinically used 5α‑reductase inhibitor finasteride is not available from the same study, finasteride typically exhibits IC₅₀ values in the low nanomolar range for the type 2 isozyme. The significance of 11k lies in its non‑steroidal structure: it avoids the hormonal side‑effect profile associated with steroidal 5α‑reductase inhibitors while providing a tractable starting point for further optimization.

5α‑Reductase Androgen metabolism Non‑steroidal inhibitor

Synthetic Accessibility: Friedel-Crafts vs. Secosteroidal Route

3,3‑Diphenylpentan‑2‑one can be prepared in a single step via α,α‑dibromination of 3‑pentanone followed by Friedel‑Crafts arylation with benzene, yielding the gem‑diphenyl ketone scaffold directly [REFS‑1]. In contrast, the secosteroidal skeleton of 1α,25‑dihydroxyvitamin D₃ requires ≥15 synthetic steps from commercially available starting materials. This dramatic difference in step count translates to significantly lower cost‑of‑goods and shorter lead times for the DPP scaffold, while still delivering compounds that match or surpass the biological potency of secosteroidal ligands (see Evidence Items 3 and 4).

Synthetic efficiency Friedel‑Crafts arylation Process chemistry

3,3-Diphenylpentan-2-one – Application Scenarios


Multi-Target Nuclear Receptor Discovery Platform

Research groups building a focused library of non‑steroidal nuclear receptor modulators can use 3,3‑diphenylpentan‑2‑one as the common intermediate. As demonstrated above, the DPP scaffold simultaneously addresses VDR, AR, FXR, and PPAR [REFS‑1], allowing a single chemistry effort to generate lead compounds for osteoporosis, prostate cancer, metabolic syndrome, and dyslipidemia. The multi‑template capability reduces the number of core scaffolds that must be procured and validated.

Non-Secosteroidal Vitamin D Agonist Development

Organizations pursuing vitamin D receptor agonists for hyperproliferative disorders (e.g., psoriasis, leukemia) can bypass the complex secosteroidal synthesis by using 3,3‑diphenylpentan‑2‑one as the starting material. The DPP‑derived agonist (R,S)‑DPP‑1023 has been shown to match the potency of the natural hormone 1,25‑VD₃ in HL‑60 cell differentiation [REFS‑2], confirming that non‑secosteroidal pharmacophores built from this ketone can achieve full VDR activation.

Anti-Androgen Optimization for Castration-Resistant Prostate Cancer

Medicinal chemistry teams focused on overcoming resistance to bicalutamide or enzalutamide can procure 3,3‑diphenylpentan‑2‑one to synthesize DPP‑based anti‑androgens. Compound 16c already exhibits 5.1‑fold greater AR‑antagonistic potency than bicalutamide and 30‑fold selectivity over VDR [REFS‑3], providing a validated starting point for lead optimization with a favorable selectivity profile.

Non-Statin Cholesterol-Lowering Agent Research

Pharmaceutical R&D groups seeking structurally novel HMG‑CoA reductase inhibitors can utilize the DPP scaffold to generate compounds that achieve statin‑equivalent enzyme inhibition [REFS‑4]. Because the DPP‑based inhibitors are structurally unrelated to the decalin‑type statins, they offer a fresh intellectual property position in a crowded therapeutic area.

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